molecular formula C7H9NO2S B1336632 Ethyl 3-aminothiophene-2-carboxylate CAS No. 31823-64-0

Ethyl 3-aminothiophene-2-carboxylate

Cat. No.: B1336632
CAS No.: 31823-64-0
M. Wt: 171.22 g/mol
InChI Key: VSRVNHPIXCUMIA-UHFFFAOYSA-N
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Description

Ethyl 3-aminothiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-aminothiophene-2-carboxylate can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with elemental sulfur and a nitrile in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired aminothiophene derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves optimizing the Gewald reaction for higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

Ethyl 3-aminothiophene-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminothiophene-3-carboxylate
  • Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
  • 2-Butylthiophene
  • 2-Octylthiophene

Uniqueness

Ethyl 3-aminothiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

IUPAC Name

ethyl 3-aminothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRVNHPIXCUMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437440
Record name Ethyl 3-aminothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31823-64-0
Record name Ethyl 3-aminothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ethyl 3-aminothiophene-2-carboxylate in organic synthesis?

A: this compound serves as a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds like thieno[3,2-d]pyrimidin-4(3H)-ones. [, ] These compounds exhibit a wide range of biological activities and are of significant interest in medicinal chemistry. The presence of both the amino and ester functional groups in this compound allows for diverse chemical modifications, making it a versatile starting material for synthesizing various derivatives.

Q2: Can you describe the synthetic route for this compound highlighted in the research?

A: The research outlines a practical two-step synthesis of this compound. [] The first step involves esterification of mercaptoacetic acid, while the second step involves a cyclocondensation reaction with 2-chloroacrylonitrile. This efficient approach results in a high yield (81%) of the desired product. Additionally, the formation of a stable, non-hygroscopic hydrochloride salt of this compound simplifies its isolation and storage. []

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